3-[(4,6-Difluoro-1,3,5-triazin-2-yl)amino]benzene-1-sulfonic acid
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Overview
Description
3-((4,6-Difluoro-1,3,5-triazin-2-yl)amino)benzenesulfonic acid is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms. The presence of fluorine atoms in the triazine ring enhances the compound’s reactivity and stability, making it valuable in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4,6-Difluoro-1,3,5-triazin-2-yl)amino)benzenesulfonic acid typically involves the reaction of 4,6-difluoro-1,3,5-triazine with an appropriate amine and benzenesulfonic acid. One common method is the nucleophilic substitution reaction where the chlorine atoms in 2,4,6-trichloro-1,3,5-triazine are sequentially replaced by fluorine atoms and then by the amino group from benzenesulfonic acid .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high temperatures and pressures, which facilitate the substitution reactions and improve the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-((4,6-Difluoro-1,3,5-triazin-2-yl)amino)benzenesulfonic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the triazine ring can be replaced by other nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with other aromatic compounds to form complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, and various amines are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include substituted triazines, sulfonamides, and various aromatic derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
3-((4,6-Difluoro-1,3,5-triazin-2-yl)amino)benzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-((4,6-Difluoro-1,3,5-triazin-2-yl)amino)benzenesulfonic acid involves its interaction with various molecular targets. The fluorine atoms in the triazine ring enhance its binding affinity to specific enzymes and receptors, leading to inhibition or activation of certain biochemical pathways. The compound can also form stable complexes with metal ions, which can further modulate its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Difluoro-1,3,5-triazin-2-amine
- 2,4-Difluoro-6-amino-1,3,5-triazine
- 2,4,6-Trifluoro-1,3,5-triazine
Uniqueness
Compared to other similar compounds, 3-((4,6-Difluoro-1,3,5-triazin-2-yl)amino)benzenesulfonic acid is unique due to the presence of the benzenesulfonic acid moiety, which enhances its solubility and reactivity. This makes it particularly useful in applications where high solubility and reactivity are required .
Properties
CAS No. |
67027-18-3 |
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Molecular Formula |
C9H6F2N4O3S |
Molecular Weight |
288.23 g/mol |
IUPAC Name |
3-[(4,6-difluoro-1,3,5-triazin-2-yl)amino]benzenesulfonic acid |
InChI |
InChI=1S/C9H6F2N4O3S/c10-7-13-8(11)15-9(14-7)12-5-2-1-3-6(4-5)19(16,17)18/h1-4H,(H,16,17,18)(H,12,13,14,15) |
InChI Key |
DGUFAFFRGZKNHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)NC2=NC(=NC(=N2)F)F |
Origin of Product |
United States |
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